1-Bromo-4-(diethoxymethyl)benzene is an organic compound with the molecular formula CHBrO and a Chemical Abstracts Service (CAS) number of 34421-94-8. This compound features a bromine atom attached to a benzene ring, which also contains a diethoxymethyl group. It appears as a clear, colorless liquid with a low vapor pressure of approximately 0.00819 mmHg at 25°C .
The compound is categorized under the class of brominated aromatic compounds and exhibits certain hazardous properties, including being harmful if swallowed and causing skin irritation .
There is no current information available regarding a specific mechanism of action for 1-Bromo-4-(diethoxymethyl)benzene in biological systems.
Due to the limited information on this specific compound, it's important to handle it with caution, assuming similar properties to other brominated aromatic compounds. Potential hazards include:
These reactions are significant in synthetic organic chemistry, allowing for the modification and functionalization of the compound.
1-Bromo-4-(diethoxymethyl)benzene can be synthesized through several methods:
These methods highlight its versatility in organic synthesis.
This compound has potential applications in various fields:
1-Bromo-4-(diethoxymethyl)benzene shares structural similarities with several other compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Bromo-4-(dimethoxymethyl)benzene | CHBrO | Contains dimethoxy instead of diethoxy groups |
4-Bromobenzyl Alcohol | CHBrO | Alcohol functional group instead of diethoxy |
1-Bromo-3-(diethoxymethyl)benzene | CHBrO | Bromine at meta position |
1-Bromo-4-methylbenzene | CHBr | Simple methyl group instead of diethoxymethyl |
The uniqueness of 1-bromo-4-(diethoxymethyl)benzene lies in its specific combination of a bromine atom and a diethoxymethyl group, which may impart distinct chemical reactivity and potential biological activity compared to other similar compounds. This structural arrangement could lead to unique applications in organic synthesis and material science.
1-Bromo-4-(diethoxymethyl)benzene exhibits a complex nomenclature system that reflects its multifaceted chemical nature and historical development within organic chemistry. The International Union of Pure and Applied Chemistry systematic name identifies the compound as 1-bromo-4-(diethoxymethyl)benzene, which precisely describes the substitution pattern on the aromatic ring. This nomenclature follows the established convention of numbering the benzene ring to indicate the para-relationship between the bromine atom and the diethoxymethyl substituent.
The compound is also widely recognized by its common name, 4-bromobenzaldehyde diethyl acetal, which emphasizes its derivation from the corresponding aldehyde precursor. This alternative nomenclature provides insight into the compound's synthetic origin and chemical behavior, as it immediately identifies the acetal functional group and the aromatic bromide component. The Chemical Abstracts Service registry system assigns the unique identifier 34421-94-8 to this compound, facilitating unambiguous identification across scientific literature and chemical databases.
From a classification perspective, 1-bromo-4-(diethoxymethyl)benzene belongs to several important chemical categories that define its reactivity and applications. Primarily, it is classified as a brominated aromatic compound, placing it within the broader family of organohalides that serve as versatile electrophiles in nucleophilic substitution and coupling reactions. Simultaneously, the presence of the diethoxymethyl group classifies it as an acetal derivative, specifically a diethyl acetal of 4-bromobenzaldehyde. This dual classification is crucial for understanding the compound's chemical behavior, as it can participate in both aromatic substitution reactions through the bromine center and acetal hydrolysis reactions through the diethoxymethyl functionality.
The European Community assigns the number 678-205-5 to this compound within the European Inventory of Existing Commercial Chemical Substances, while the Nikkaji database catalogs it under the identifier J2.056.738D. These multiple classification systems reflect the compound's significance across different regulatory and scientific frameworks. The molecular structure can be precisely described using the International Chemical Identifier system as InChI=1S/C11H15BrO2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11H,3-4H2,1-2H3, providing a standardized computational representation.
The historical development of 1-bromo-4-(diethoxymethyl)benzene is intrinsically linked to the broader evolution of acetal chemistry, which has its roots in fundamental research conducted during the early twentieth century. Hermann Staudinger's pioneering work in the 1920s on formaldehyde polymerization and macromolecular structures provided the foundational understanding of acetal formation mechanisms that would later influence the synthesis and application of compounds like 1-bromo-4-(diethoxymethyl)benzene. Staudinger's research established the theoretical framework for understanding how aldehydes react with alcohols to form stable acetal linkages, a process that became central to the preparation of benzaldehyde diethyl acetals.
The systematic study of acetal formation mechanisms gained momentum throughout the mid-twentieth century, with researchers developing increasingly sophisticated methods for the preparation and manipulation of acetal functional groups. The acid-catalyzed reaction between aldehydes and alcohols, which forms the basis for synthesizing 1-bromo-4-(diethoxymethyl)benzene from 4-bromobenzaldehyde and ethanol, became well-established through extensive mechanistic studies. These investigations revealed the multi-step process involving hemiacetal intermediates and the crucial role of acid catalysis in driving the equilibrium toward acetal formation.
During the 1960s, the commercial development of acetal polymers by companies such as DuPont marked a significant milestone in acetal chemistry, with the introduction of Delrin and related materials demonstrating the practical utility of acetal linkages in materials science. This period saw increased interest in developing specialized acetal compounds for specific synthetic applications, leading to the exploration of brominated aromatic acetals like 1-bromo-4-(diethoxymethyl)benzene. The combination of aromatic bromide functionality with acetal protection groups proved particularly valuable for synthetic chemists seeking to perform selective transformations on complex molecular frameworks.
The emergence of modern organometallic chemistry in the latter half of the twentieth century further elevated the importance of brominated aromatic acetals. The development of palladium-catalyzed cross-coupling reactions, lithium-halogen exchange protocols, and other organometallic methodologies created new applications for compounds like 1-bromo-4-(diethoxymethyl)benzene. These advances allowed synthetic chemists to exploit the bromine atom as a reactive handle while maintaining the aldehyde functionality in protected form through the acetal group, opening new pathways for complex molecule synthesis.
Contemporary research has continued to build upon this historical foundation, with modern synthetic methodologies incorporating 1-bromo-4-(diethoxymethyl)benzene into increasingly sophisticated transformations. The compound's dual functionality has made it a valuable substrate for exploring new reaction conditions and developing novel synthetic strategies that take advantage of both the aromatic bromide and acetal components.
In the landscape of modern organic synthesis, 1-bromo-4-(diethoxymethyl)benzene occupies a strategic position as a bifunctional building block that enables sophisticated molecular construction strategies. The compound's unique combination of a reactive aromatic bromide center and a protected aldehyde functionality in the form of a diethyl acetal makes it particularly valuable for multi-step synthetic sequences where selective protection and deprotection of functional groups is essential. Contemporary synthetic chemists have recognized the compound's potential as a versatile intermediate that can undergo orthogonal transformations, allowing for the independent manipulation of different reactive sites within complex molecular frameworks.
The modern applications of 1-bromo-4-(diethoxymethyl)benzene are particularly prominent in pharmaceutical chemistry, where the compound serves as an important raw material and intermediate for drug synthesis. The pharmaceutical industry has embraced this compound for its ability to introduce both aromatic bromide functionality and masked aldehyde groups into target molecules through well-established synthetic protocols. The compound's stability under typical reaction conditions, combined with its predictable reactivity patterns, makes it an attractive choice for large-scale pharmaceutical manufacturing processes where consistency and reliability are paramount.
Advanced organometallic chemistry has provided new avenues for exploiting 1-bromo-4-(diethoxymethyl)benzene in contemporary synthesis. The compound readily participates in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, where the bromine atom serves as an efficient leaving group. These transformations allow for the construction of complex carbon-carbon bonds while preserving the acetal functionality for subsequent manipulations. The selective nature of these reactions has made 1-bromo-4-(diethoxymethyl)benzene a preferred substrate for preparing elaborated aromatic systems with defined substitution patterns.
Lithium-halogen exchange reactions represent another important application area for 1-bromo-4-(diethoxymethyl)benzene in modern synthesis. The compound can be converted to the corresponding aryllithium species through treatment with n-butyllithium, generating highly nucleophilic intermediates that can be trapped with various electrophiles. This methodology has been successfully employed in the synthesis of complex borylated aromatic compounds, where the resulting aryllithium species is quenched with organoborane reagents to produce valuable synthetic intermediates.
The acetal protection strategy inherent in 1-bromo-4-(diethoxymethyl)benzene continues to find applications in contemporary total synthesis programs targeting natural products and pharmaceutically relevant compounds. The ability to mask the aldehyde functionality as a stable diethyl acetal while performing transformations on other parts of the molecule provides synthetic chemists with enhanced flexibility in planning multi-step synthetic routes. The acetal group can be selectively hydrolyzed under acidic conditions to regenerate the aldehyde functionality at the appropriate stage of the synthesis, demonstrating the strategic value of this protecting group approach.
Irritant